4-Bromo-3-(trifluoromethyl)benzohydrazide
Description
Contextualization of Hydrazide Chemistry within Contemporary Organic Synthesis
The hydrazide functional group, characterized by the R-CONHNH₂ structure, is a cornerstone in contemporary organic synthesis and medicinal chemistry. mdpi.com Hydrazides are prized for their versatility, serving as crucial intermediates or "synthons" for constructing a wide array of heterocyclic compounds, which are core structures in many biologically active molecules. mdpi.com Their ability to undergo various chemical transformations allows chemists to build complex molecular architectures, including pyrroles, pyrazoles, oxadiazoles, and triazoles. mdpi.com
This reactivity stems from the presence of multiple reaction sites within the hydrazide group, including nucleophilic nitrogen atoms and an electrophilic carbonyl carbon. mdpi.comresearchgate.net This dual reactivity makes them indispensable tools for creating diverse chemical libraries for screening and development. mdpi.comnih.gov Furthermore, the hydrazide moiety itself is a known pharmacophore, a feature recognized to be essential for a molecule's biological activity, and is present in several clinically used drugs. researchgate.net
Strategic Significance of Halogenated and Trifluoromethylated Benzene (B151609) Derivatives in Chemical Biology
The introduction of halogen atoms and trifluoromethyl (-CF₃) groups onto a benzene ring is a well-established and powerful strategy in drug design and chemical biology. hovione.comnumberanalytics.com These modifications can profoundly influence a molecule's physicochemical properties, which are critical for its behavior in a biological system. mdpi.com
Halogenation , the process of adding halogens like bromine, alters a compound's electronic properties and can introduce the potential for halogen bonding. numberanalytics.comchemistryviews.org Halogen bonds, though similar to hydrogen bonds, have unique characteristics that can be exploited to enhance how a molecule binds to its biological target, such as a protein or enzyme. acs.org The type of halogen and its position on the aromatic ring can be fine-tuned to optimize these interactions. chemistryviews.orgresearchgate.net
The trifluoromethyl group (-CF₃) is particularly valued in medicinal chemistry for several key reasons: mdpi.combohrium.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to being broken down by metabolic processes in the body. mdpi.com This can increase the molecule's half-life and effectiveness.
Lipophilicity: The -CF₃ group increases a molecule's fat-solubility (lipophilicity), which can improve its ability to cross cell membranes and reach its target. hovione.commdpi.com
Electronic Effects: As a strong electron-withdrawing group, it can significantly alter the electronic nature of the benzene ring, influencing the molecule's reactivity and binding capabilities. mdpi.com
The strategic placement of these groups on a benzene scaffold is a key tactic for medicinal chemists aiming to discover new and improved therapeutic agents. hovione.comresearchgate.net
Rationale for Academic Investigation of 4-Bromo-3-(trifluoromethyl)benzohydrazide and its Derivatives
The specific structure of this compound makes it a compelling subject for academic and industrial research. It synergistically combines the synthetic utility of the hydrazide group with the advantageous properties imparted by the bromo and trifluoromethyl substituents.
The rationale for its investigation is multifaceted:
A Versatile Synthetic Intermediate: The compound serves as an ideal starting material. The hydrazide portion can be readily converted into a wide range of hydrazone derivatives and other heterocyclic systems. mdpi.commdpi.comnih.gov
Exploring Structure-Activity Relationships (SAR): By using this molecule as a core scaffold, researchers can systematically create a series of related compounds (derivatives) to study how specific structural changes affect biological activity. nih.gov For instance, research on derivatives of the similar 4-(Trifluoromethyl)benzohydrazide has been conducted to explore their potential as enzyme inhibitors. nih.govnih.gov
Probing Biological Targets: The trifluoromethyl group enhances metabolic stability and membrane permeability, while the bromine atom offers a site for potential halogen bonding interactions with biological macromolecules. mdpi.comacs.org This combination makes its derivatives interesting candidates for screening against various biological targets. nih.govnih.gov
Research has shown that hydrazones derived from substituted benzohydrazides exhibit a broad spectrum of biological activities. nih.gov The investigation into derivatives of this compound is a logical extension of this research, aiming to leverage its unique combination of functional groups to develop novel compounds for further study.
Data and Properties
Below are tables detailing the key structural features and their known impact on molecular properties, which underpins the research interest in this compound class.
Table 1: Properties of Key Functional Groups
| Functional Group | Key Properties and Role in Research |
| **Hydrazide (-CONHNH₂) ** | Serves as a versatile synthetic precursor for heterocyclic compounds; acts as a pharmacophore. mdpi.comresearchgate.net |
| Bromine (-Br) on Benzene Ring | Alters electronic properties; acts as a site for halogen bonding to enhance binding to biological targets. chemistryviews.orgacs.org |
| Trifluoromethyl (-CF₃) on Benzene Ring | Increases metabolic stability and lipophilicity; strong electron-withdrawing nature influences molecular interactions. hovione.commdpi.com |
Table 2: Research Focus on Derivatives
| Derivative Class | Rationale for Synthesis and Investigation | Representative Research Area |
| Hydrazones | Created by reacting the hydrazide with various aldehydes and ketones to produce a diverse library of compounds for biological screening. nih.gov | Enzyme Inhibition nih.govnih.gov |
| Heterocyclic Compounds (e.g., Oxadiazoles, Triazoles) | The hydrazide is a key building block for creating more complex, rigid structures that are often found in active pharmaceutical ingredients. mdpi.commdpi.com | Antimicrobial Agents, CNS-acting agents mdpi.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O/c9-6-2-1-4(7(15)14-13)3-5(6)8(10,11)12/h1-3H,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGMWZYGDMUINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Synthesis of the 4-Bromo-3-(trifluoromethyl)benzohydrazide Scaffold
The construction of the this compound molecule is a critical process, hinging on the availability of suitable precursors and efficient reaction protocols. The synthesis is typically approached as a multi-step sequence, beginning with the corresponding benzoic acid derivative.
Precursor Synthesis Strategies (e.g., from 4-Bromo-3-(trifluoromethyl)benzoic acid derivatives)
The primary and most direct precursor for synthesizing this compound is 4-bromo-3-(trifluoromethyl)benzoic acid . nih.govnih.govchemicalbook.com The standard synthetic route involves a two-step process analogous to the preparation of other benzohydrazides. mdpi.comresearchgate.net
The first step is the esterification of 4-bromo-3-(trifluoromethyl)benzoic acid. This is commonly achieved by reacting the acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a catalytic amount of strong acid like sulfuric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. This process yields the corresponding alkyl ester, for instance, Methyl 4-bromo-3-(trifluoromethyl)benzoate . mdpi.comnih.gov The ester is a stable, isolable intermediate that is then carried forward to the next step.
An alternative starting material could be 4-bromo-3-(trifluoromethyl)aniline , which can be converted to the desired benzoic acid derivative through a series of reactions, including diazotization followed by cyanation and subsequent hydrolysis of the nitrile group. rsc.org However, the direct use of the commercially available benzoic acid is more straightforward.
Innovative Hydrazinolysis Protocols
The classic method for converting the intermediate ester, such as Methyl 4-bromo-3-(trifluoromethyl)benzoate, to the final hydrazide is through hydrazinolysis. mdpi.com This involves reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in a protic solvent like ethanol. The mixture is typically heated under reflux for several hours to ensure complete conversion. The hydrazide product then precipitates from the reaction mixture upon cooling and can be purified by recrystallization.
More innovative and efficient protocols have been developed to streamline this transformation. One significant advancement is the use of microwave-assisted synthesis, which can be applied directly to the carboxylic acid precursor, bypassing the need for a separate esterification step. nih.govjaptronline.comneliti.com In this one-pot approach, 4-bromo-3-(trifluoromethyl)benzoic acid is reacted directly with hydrazine hydrate under microwave irradiation, often in solvent-free conditions. nih.gov This method dramatically reduces reaction times from many hours to mere minutes and often results in higher yields.
Comparative Analysis of Reaction Conditions (e.g., Conventional vs. Microwave-Assisted Synthesis)
The choice of synthetic methodology can have a profound impact on the efficiency, yield, and environmental footprint of the synthesis of this compound and its derivatives. A comparative analysis between conventional heating methods and microwave-assisted synthesis highlights the significant advantages of the latter.
Conventional synthesis of hydrazides from carboxylic acids is a two-step process involving esterification followed by hydrazinolysis, which can take over 15-28 hours to complete. nih.gov In contrast, microwave-assisted protocols can accomplish the synthesis in a single step directly from the acid in as little as 3 to 12 minutes. nih.govjaptronline.com For the subsequent derivatization steps, such as hydrazone formation, microwave irradiation also offers substantial benefits, reducing reaction times from hours to minutes while improving yields. mdpi.comresearchgate.net
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to over a day (e.g., 15-28 h for hydrazide synthesis) nih.gov | Minutes (e.g., 3-12 min for hydrazide synthesis) nih.govjaptronline.commdpi.com |
| Number of Steps | Often two steps (esterification + hydrazinolysis) nih.gov | Can be a single step from the acid japtronline.comneliti.com |
| Yield | Good to high, but can be lower due to longer reaction times and multiple steps researchgate.net | Generally higher, often quantitative or near-quantitative nih.govmdpi.com |
| Energy Consumption | High, due to prolonged heating | Low, due to short reaction times and targeted heating |
| Work-up | Standard purification (filtration, recrystallization) | Often simpler, with cleaner reaction profiles and easier product isolation mdpi.com |
Derivatization Pathways for this compound
The hydrazide functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures.
Formation of Hydrazones and Schiff Bases
One of the most fundamental reactions of this compound is its condensation with various aldehydes and ketones to form the corresponding N-acylhydrazones, a class of Schiff bases. vensel.orgimpactfactor.org This reaction typically proceeds by mixing the hydrazide with a slight excess of the carbonyl compound in a solvent like ethanol or acetonitrile. mdpi.comluxembourg-bio.com The reaction can be catalyzed by a few drops of a mineral acid (e.g., HCl) or a Lewis acid and is often accelerated by heating, either conventionally or through microwave irradiation. mdpi.comimpactfactor.org The resulting hydrazones are valuable as final products or as intermediates for further cyclization reactions.
The reaction with 4-bromo-3-(trifluoromethyl)benzaldehyde , for instance, would yield a symmetrical N,N'-diacylhydrazine derivative, while reactions with other aromatic or aliphatic aldehydes produce a diverse library of hydrazones. chemicalbook.com
| Carbonyl Reactant | Resulting Hydrazone Structure |
| Benzaldehyde | N'-(Benzylidene)-4-bromo-3-(trifluoromethyl)benzohydrazide |
| 4-Hydroxybenzaldehyde | N'-(4-Hydroxybenzylidene)-4-bromo-3-(trifluoromethyl)benzohydrazide |
| Acetone | 4-Bromo-N'-(propan-2-ylidene)-3-(trifluoromethyl)benzohydrazide |
| Cyclohexanone (B45756) | 4-Bromo-N'-(cyclohexylidene)-3-(trifluoromethyl)benzohydrazide |
Cyclization Reactions for Heterocyclic Scaffolds
The this compound scaffold is an excellent starting point for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocycles are prominent in medicinal chemistry.
1,3,4-Oxadiazoles: There are several established routes to synthesize 1,3,4-oxadiazoles from benzohydrazides.
Oxidative Cyclization of Hydrazones: The N-acylhydrazones formed in the previous step can undergo oxidative cyclization. For example, reacting a hydrazone with reagents like iodine in the presence of mercuric oxide can yield the corresponding 2,5-disubstituted 1,3,4-oxadiazole. nih.govresearchgate.net
Dehydrative Cyclization: A common method involves the reaction of the hydrazide with a carboxylic acid or its derivative (like an orthoester) under dehydrating conditions. organic-chemistry.org Strong acids or reagents like phosphorus oxychloride (POCl₃) are often used to effect the ring closure of the intermediate 1,2-diacylhydrazine.
From Thiosemicarbazides: A versatile route involves reacting this compound with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized to a 2-amino-1,3,4-oxadiazole using coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) or via desulfurization with agents like mercury acetate. luxembourg-bio.com
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from this compound often proceeds through similar intermediates as oxadiazoles.
From Thiosemicarbazides: The same thiosemicarbazide intermediate prepared from the hydrazide and an isothiocyanate can be cyclized under basic conditions (e.g., using sodium hydroxide) to form a 1,2,4-triazole-3-thione, which can be further modified. raco.cat
Multi-component Reactions: Modern synthetic strategies include multi-component reactions where the hydrazide, or a related precursor, is combined with other reagents to construct the triazole ring in a single pot. For example, trifluoromethyl-substituted 1,2,4-triazoles can be assembled from trifluoroacetimidoyl chlorides and hydrazine hydrate in the presence of a C1 source. nih.gov
Functionalization of the Aromatic Ring and Hydrazide Moiety
The chemical architecture of this compound allows for targeted modifications at two primary locations: the aromatic ring, primarily through its bromo substituent, and the terminal nitrogen of the hydrazide group.
Functionalization of the Aromatic Ring:
The bromine atom on the aromatic ring is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, enabling the formation of a new carbon-carbon bond at the 4-position. In this reaction, the bromo-substituted benzohydrazide (B10538) is coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. nih.govmdpi.com This methodology allows for the synthesis of a wide range of bi-aryl and heteroaryl-aryl derivatives. The reactivity in such couplings can be influenced by the electronic nature of the substituents; the electron-withdrawing trifluoromethyl group can affect the rate of the oxidative addition step in the catalytic cycle.
While specific studies on this compound are not extensively detailed, the reactivity is well-established for analogous structures. For instance, the Suzuki coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various aryl boronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403) proceeds in good yields. mdpi.com A similar transformation is expected for this compound, providing access to compounds with extended aromatic systems.
Table 1: Representative Palladium-Catalyzed Suzuki Coupling Conditions for Bromo-Aryl Substrates
| Bromo-Aryl Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl boronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 60-85 | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | - | Good | mdpi.com |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Aryl boronic acid | - | - | - | - | 33-46 | nih.gov |
Functionalization of the Hydrazide Moiety:
The hydrazide functional group is a versatile nucleophile and a precursor to a variety of heterocyclic and acyclic structures. Its most common transformation is condensation with aldehydes and ketones to form N-acylhydrazones. soeagra.com This reaction is typically carried out by refluxing the hydrazide with the carbonyl compound in a solvent like methanol or ethanol, sometimes with an acid catalyst. nih.govnih.gov
These resulting hydrazones are not merely stable products but are key intermediates for further synthesis. For example, hydrazones derived from 4-(trifluoromethyl)benzohydrazide can undergo cyclization reactions with bifunctional reagents like ethyl acetoacetate (B1235776) to form pyrazole (B372694) derivatives. researchgate.net The hydrazide moiety itself, with its -CONHNH₂ structure, provides a template for constructing various five- and six-membered heterocyclic rings, which are prevalent in pharmacologically active molecules. nih.gov
Table 2: Synthesis of Hydrazone Derivatives from Benzohydrazides
| Benzohydrazide Reactant | Carbonyl Reactant | Solvent | Conditions | Product Type | Reference |
| 4-(Trifluoromethyl)benzohydrazide | Various aldehydes/ketones | Methanol | Reflux, 2h (acid catalyst for ketones) | Hydrazide-hydrazone | nih.gov |
| 3,5-Dimethoxy-4-hydroxybenzaldehyde | Substituted benzoic acid hydrazide | Acetonitrile | Reflux, 6h | N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | nih.gov |
| 2-Bromo-5-methoxybenzohydrazide | 4-(Aryl)-1,3-thiazol-2-amine precursors | - | - | 2-Bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide | nih.gov |
Mechanistic Investigations of Key Synthetic Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For this compound, the key transformations involve hydrazone formation and palladium-catalyzed cross-coupling.
Mechanism of Hydrazone Formation:
The formation of a hydrazone from this compound and a carbonyl compound (aldehyde or ketone) follows a well-established nucleophilic addition-elimination pathway. soeagra.com
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal amino group (-NH₂) of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This step is often catalyzed by acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, zwitterionic tetrahedral intermediate, often called a carbinolamine.
Proton Transfer: A proton transfer occurs from the nitrogen atom to the oxygen atom.
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
Elimination and Imine Formation: Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond characteristic of the N-acylhydrazone. soeagra.com
The entire process is reversible, and the removal of water can be used to drive the reaction to completion.
Mechanism of Suzuki-Miyaura Cross-Coupling:
The Suzuki-Miyaura coupling reaction provides a powerful method for functionalizing the aromatic ring at the bromo-position. The generally accepted mechanism involves a catalytic cycle with a palladium(0) species.
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. This step forms a square planar palladium(II) intermediate, where the aryl group and the bromide are now bonded to the metal center.
Transmetalation: The palladium(II) intermediate then reacts with the organoboron reagent (e.g., an arylboronic acid activated by a base). The base reacts with the boronic acid to form a more nucleophilic boronate species. This species transfers its organic group to the palladium center, displacing the bromide ligand in a step known as transmetalation.
Reductive Elimination: The final step is reductive elimination from the resulting diorganopalladium(II) complex. The two organic groups (the benzohydrazide scaffold and the new aryl group) couple and are expelled from the palladium center, forming the final bi-aryl product. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. nih.gov
The efficiency of the Suzuki-Miyaura reaction can sometimes be hindered by the coordination of the palladium catalyst to nitrogen-containing heterocycles or functional groups present in the substrates, which can lead to catalyst deactivation. mdpi.com The choice of ligands on the palladium catalyst is crucial for stabilizing the metal center and facilitating the elementary steps of the catalytic cycle.
Sophisticated Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
NMR spectroscopy is the cornerstone of molecular structure determination in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the aromatic and hydrazide protons. The aromatic region would display a complex pattern due to the substitution. The proton ortho to the carbonyl group (H-6) would likely appear as a doublet, shifted downfield. The other two aromatic protons (H-2 and H-5) would also present as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the bromine atom. The hydrazide group is expected to show two signals: a broad singlet for the -NH- proton and another broad singlet for the terminal -NH₂ protons, both of which are exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for every unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons would show six distinct signals due to the lack of symmetry. The carbon bearing the bromine (C-4) and the one bearing the trifluoromethyl group (C-3) would be identifiable, with the CF₃ carbon appearing as a quartet due to C-F coupling. The trifluoromethyl carbon itself would also be a prominent quartet. rsc.orgrsc.org
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguous assignment. A COSY spectrum would reveal the coupling relationships between adjacent aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Bromo-3-(trifluoromethyl)benzohydrazide Predicted values are based on analogous compounds and substituent effects.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~165 |
| C-1 | - | ~134 |
| C-2 | ~8.1 (d) | ~132 |
| C-3 | - | ~130 (q) |
| C-4 | - | ~125 |
| C-5 | ~7.9 (d) | ~128 |
| C-6 | ~8.0 (dd) | ~135 |
| -CF₃ | - | ~123 (q) |
| -NH- | ~10.0 (s, br) | - |
| -NH₂ | ~4.8 (s, br) | - |
Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a molecular fingerprint. researchgate.netvscht.cz
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the hydrazide and substituted benzene (B151609) moieties. Key predicted vibrations include strong N-H stretching bands from the hydrazide group around 3200-3350 cm⁻¹, a strong C=O stretch (Amide I band) near 1650 cm⁻¹, and an N-H bending vibration (Amide II band) around 1530-1550 cm⁻¹. The trifluoromethyl group would exhibit strong, characteristic C-F stretching absorptions in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the C-Br stretch is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range. umd.edu
Raman Spectroscopy and SERS: Raman spectroscopy would complement the FT-IR data, being particularly sensitive to symmetric vibrations and the aromatic ring skeletal modes. Surface-Enhanced Raman Scattering (SERS) could potentially be employed to significantly enhance the Raman signal by adsorbing the molecule onto a nanostructured metal surface, though no specific SERS studies on this compound have been reported.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Predicted values are based on group frequency correlations.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | -NH-NH₂ | 3200 - 3350 (broad) |
| C-H Stretch (Aromatic) | Ar-H | 3050 - 3100 |
| C=O Stretch (Amide I) | -C(=O)NH- | 1640 - 1670 (strong) |
| N-H Bend (Amide II) | -C(=O)NH- | 1530 - 1550 |
| C-F Stretch | -CF₃ | 1100 - 1300 (strong, multiple bands) |
| C-Br Stretch | Ar-Br | 500 - 600 |
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming the structure. The molecular formula is C₈H₆BrF₃N₂O, with a monoisotopic mass of approximately 281.96 g/mol .
A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance, which would result in two peaks of almost equal intensity for the molecular ion (M⁺) and the M+2 ion.
Predicted major fragmentation pathways would likely involve:
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to a [C₇H₄BrF₃]⁺ fragment or a [C(=O)NHNH₂]⁺ fragment.
Loss of Hydrazide Moiety: Fragmentation with loss of N₂H₃ or N₂H₄.
Aromatic Ring Fragmentation: Loss of the bromine atom (Br•) or the trifluoromethyl group (CF₃•) from the molecular ion or subsequent fragments. libretexts.org
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Identity of Fragment |
|---|---|
| ~282 / 284 | [M]⁺ (Molecular ion, showing Br isotope pattern) |
| ~251 / 253 | [M - NHNH₂]⁺ |
| ~203 | [M - Br]⁺ |
| ~175 | [C₇H₄BrF₃ - Br]⁺ or [C₇H₄F₃O]⁺ |
| ~145 | [C₇H₄F₃]⁺ |
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The primary chromophores in this compound are the substituted benzene ring and the carbonyl group of the hydrazide moiety.
The spectrum is expected to show strong absorptions corresponding to π → π* transitions associated with the aromatic system, likely appearing below 300 nm. A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, is also anticipated. researchgate.netnist.gov The substitution on the benzene ring (Br, CF₃, and C(=O)NHNH₂) will cause a bathochromic (red) shift compared to unsubstituted benzene.
Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound Predicted values are based on data from analogous aromatic hydrazides.
| Transition Type | Chromophore | Predicted λ_max (nm) |
|---|---|---|
| π → π | Aromatic Ring / Carbonyl | ~240 - 280 |
| n → π | Carbonyl Group | ~290 - 320 (weak) |
X-ray Crystallography for Solid-State Structural Determination
While no experimental crystal structure has been published for this specific compound, X-ray crystallography remains the definitive method for determining the precise three-dimensional atomic arrangement in the solid state.
A single crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, unequivocally confirming the molecular geometry. It would reveal the planarity of the benzene ring and the conformation of the hydrazide side chain relative to the ring.
Crucially, this technique would elucidate the intermolecular interactions that dictate the crystal packing. It is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds involving the hydrazide group's -NH and -NH₂ protons as donors and the carbonyl oxygen and nitrogen atoms as acceptors. tandfonline.comnih.govnih.gov These interactions would likely link molecules into chains, sheets, or more complex three-dimensional architectures.
Table 5: Hypothetical Crystallographic Data for this compound These are plausible, representative values as no experimental data is available.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~10.5 |
| β (°) | ~95 |
| Volume (ų) | ~1065 |
| Z (Molecules per unit cell) | 4 |
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
A definitive conformational analysis and a precise description of the hydrogen-bonding networks for this compound cannot be provided without experimental crystal structure data. In analogous benzohydrazide (B10538) structures, it is common to observe intermolecular hydrogen bonds forming between the amine (-NH2) and carbonyl (C=O) groups of the hydrazide moiety, often leading to the formation of dimers or extended chains in the solid state. For instance, studies on related compounds like (E)-4-bromo-N'-benzylidenebenzohydrazide derivatives show that N—H⋯O and C—H⋯O hydrogen bonds are pivotal in creating chain-like molecular assemblies. researchgate.net
The conformation of the this compound molecule would be determined by the torsion angles between the benzene ring and the hydrazide group. The presence of the bulky bromine atom and the trifluoromethyl group at positions 4 and 3, respectively, would influence the planarity of the molecule. Steric hindrance between the substituent at position 3 and the carbonyl group of the hydrazide could lead to a significant dihedral angle between the plane of the aromatic ring and the hydrazide functional group. However, without specific crystallographic data, any discussion on these parameters remains speculative. The potential for intramolecular hydrogen bonding, possibly involving the fluorine atoms of the trifluoromethyl group, has also been investigated in similar fluorinated organic molecules, but cannot be confirmed for this specific compound. cam.ac.uktcichemicals.com
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netmitsubishielectric-cnc.de This analysis is entirely dependent on the availability of a solved crystal structure. The process involves mapping properties such as dnorm (normalized contact distance) onto the molecular surface to identify regions of close intermolecular contact. Red spots on a dnorm surface highlight contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions indicate longer contacts. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and energy of a molecule. These theoretical investigations yield fundamental data on geometry, orbital energies, and charge distribution, which are crucial for interpreting the molecule's chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently applied to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By calculating the molecule's energy at different geometries, the lowest energy conformation can be identified. Studies on related hydrazide structures utilize DFT methods, often with the B3LYP functional and a 6-311G++(d,p) or similar basis set, to compute optimized structural parameters. nih.govbhu.ac.in For instance, in a related compound, (E)-4-bromo-N'-(4-methoxybenzylidene)benzohydrazide, the central O2/C7/N1/N2 fragment was found to be nearly planar. nih.gov Such calculations provide precise data on bond lengths and angles, which are foundational for understanding the molecule's shape and steric properties.
Table 1: Selected Optimized Geometrical Parameters for a Related Hydrazide Structure ((E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide) Data is illustrative for a related structure and calculated via DFT/B3LYP method.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C6 | 1.379 | C6-C1-C2 | 120.4 |
| C7=O2 | 1.251 | C1-C2-C3 | 120.1 |
| N1-N2 | 1.375 | O2-C7-N1 | 122.3 |
| C7-N1 | 1.341 | C7-N1-N2 | 119.8 |
This table is interactive. Click on the headers to sort.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.govresearchgate.net Theoretical studies on analogous hydrazide compounds have calculated these energy levels using DFT. nih.gov For 4-Bromo-3-(trifluoromethyl)benzohydrazide, the electron-withdrawing bromine and trifluoromethyl groups are expected to influence the energies of these orbitals significantly.
Table 2: FMO Parameters for a Related Hydrazide Structure ((E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide) Data calculated via DFT/B3LYP/6-311G++(d,p) method. nih.gov
| Parameter | Energy (eV) |
| E (HOMO) | -6.21 |
| E (LUMO) | -1.89 |
| Energy Gap (ΔE) | 4.32 |
This table is interactive. Click on the headers to sort.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the total charge distribution on the surface of a molecule. bhu.ac.inwolfram.com It is invaluable for identifying the electrophilic and nucleophilic sites involved in molecular interactions. bhu.ac.in In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density, such as those around electronegative atoms like oxygen and nitrogen, and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) indicate electron-deficient areas, often around hydrogen atoms, which are favorable for nucleophilic attack. wolfram.comresearchgate.net For this compound, the MEP map would be expected to show significant negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, as well as the fluorine atoms of the trifluoromethyl group. Positive potential would likely be concentrated on the amide (N-H) protons.
Quantum chemical calculations can predict spectroscopic data, such as infrared (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts. epstem.netepstem.net These theoretical predictions are often performed using DFT methods, like B3LYP, and the Gauge-Independent Atomic Orbital (GIAO) method for NMR. epstem.netepstem.net The calculated values are then compared with experimental data. This comparison helps to confirm the molecular structure and aids in the assignment of experimental spectral bands. epstem.net A strong correlation between the theoretical and experimental spectra provides confidence in both the synthesized structure and the computational model used.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein, and the stability of the resulting complex. frontiersin.org These methods are fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking predicts the preferred orientation and binding affinity of a ligand within a protein's binding site. rjptonline.org The process involves sampling numerous possible conformations of the ligand and scoring them based on how well they fit, often reported as a binding energy in kcal/mol. ksu.edu.sa Studies on compounds structurally related to this compound, such as other trifluoromethyl-containing molecules and hydrazones, have demonstrated their potential to interact with various biological targets, including enzymes like cholinesterases and protein kinases. rjptonline.orgnih.gov For example, docking studies of hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been performed to evaluate their inhibitory potential against acetylcholinesterase (AChE). nih.gov Similarly, other trifluoromethyl-phenyl derivatives have been docked against tyrosine kinase, showing strong binding affinities. rjptonline.org These interactions are stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's active site. nih.gov
Table 3: Example Molecular Docking Results for Structurally Related Compounds This table presents data from different studies on analogues to illustrate potential biological interactions.
| Ligand (Analogue) | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| 3-Ethyl-5-fluoro-2-(3-trifluoromethyl-phenylimino)-thiazolidin-4-one | Tyrosine Kinase (1T46) | -8.8 | LYS623, ASP810, CYS673 |
| 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide | Acetylcholinesterase (AChE) | Not specified, but identified as the strongest inhibitor | Not specified |
| Hyperoside | PfHT1 | -13.881 | Ser315, Ser317, Asn52, Gly183, Val314 |
| Sylibin | PfHT1 | -12.254 | Thr49, Gly183, Val314 |
This table is interactive. Click on the headers to sort.
Binding Affinity Prediction and Interaction Mechanism Elucidation
Molecular docking is a primary computational technique used to predict the binding affinity and interaction mechanism of a small molecule, such as this compound, with a biological target, typically a protein or enzyme. This method computationally places the molecule into the binding site of a receptor and calculates a score that estimates the binding free energy. A lower, more negative binding energy generally indicates a more stable and potent interaction.
While specific docking studies for this compound are not widely published, research on structurally related benzohydrazide (B10538) derivatives provides a strong indication of its potential interaction mechanisms. For instance, studies on various benzohydrazides have demonstrated their ability to form key interactions with the active sites of enzymes. nih.govresearchgate.net The core structure of this compound, featuring a hydrazide group (-CONHNH2), is capable of forming multiple hydrogen bonds. The carbonyl oxygen and the amine protons are prime candidates for acting as hydrogen bond acceptors and donors, respectively. These interactions are critical for anchoring the molecule within a receptor's binding pocket.
Furthermore, the aromatic ring of the compound can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. The bromine atom at the 4-position and the trifluoromethyl group at the 3-position significantly influence the electronic and steric properties of the phenyl ring, which in turn affects binding. The trifluoromethyl group, being a strong electron-withdrawing group, can modulate the electronic landscape of the aromatic ring, potentially enhancing interactions with electron-rich pockets. mdpi.com The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity. nih.gov
In Silico Assessment of Bioavailability and Drug-Likeness
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound and Related Compounds (Note: The data in this table is derived from computational predictions for illustrative purposes, as direct experimental data for this compound is not available in the cited sources. The values for related compounds are taken from published in silico studies.)
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Oral Bioavailability |
| This compound | C8H6BrF3N2O | 299.05 | ~2.5-3.0 | 2 | 2 | Good |
| A 3/4-bromo benzohydrazide derivative | Not specified | Varies | Varies | Varies | Varies | Good for active compounds nih.gov |
| A 4-(Trifluoromethyl)benzohydrazide derivative | Not specified | Varies | Varies | Varies | Varies | Favorable for CNS delivery mdpi.com |
The presence of the trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, a critical step in absorption. mdpi.com However, excessive lipophilicity can lead to poor solubility and other issues. The bromine atom also contributes to the lipophilicity and molecular weight.
In silico tools can also predict other important parameters such as the topological polar surface area (TPSA), which is a good indicator of a molecule's ability to permeate cell membranes. A lower TPSA is generally associated with better cell penetration. The hydrazide group contributes significantly to the TPSA. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with biological activity, have been successfully applied to series of benzohydrazide derivatives to predict their antimicrobial and anticancer potentials. nih.gov These studies often highlight the importance of electronic and topological parameters for the observed activity. nih.gov
Investigation of Biological Activities and Underlying Mechanisms in Vitro Focus
Enzymatic Inhibition Studies
An extensive search of scientific databases was conducted to identify studies investigating the inhibitory effects of 4-Bromo-3-(trifluoromethyl)benzohydrazide on several classes of enzymes.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Kinetics
No specific studies detailing the inhibitory kinetics of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) were found. Research has been published on derivatives of the parent structure, 4-(trifluoromethyl)benzohydrazide, which have shown dual inhibition of both cholinesterase enzymes. nih.govnih.govmdpi.com However, these studies did not include the specific 4-bromo-3-(trifluoromethyl) substituted analogue.
Inhibition of Kinase Enzymes (e.g., Microtubule Affinity Regulating Kinase 4, MARK4)
There is no available research that specifically evaluates the inhibitory activity of this compound against Microtubule Affinity Regulating Kinase 4 (MARK4) or other kinase enzymes.
Inhibition of Bacterial Enzymes (e.g., DNA-Gyrase, FabH, Urease)
No direct experimental data was found regarding the inhibition of the bacterial enzymes DNA-Gyrase, β-ketoacyl-acyl carrier protein synthase III (FabH), or urease by this compound. While studies exist on other hydrazide derivatives for these targets, information on the specified compound is not present in the reviewed literature. nih.gov
Tyrosinase and Other Enzyme Inhibition Assays
No published studies were identified that assess the inhibitory potential of this compound against tyrosinase or other related enzymes.
Antimicrobial Activity Evaluations (In Vitro)
A review of available literature yielded no specific reports on the in vitro antimicrobial activity of this compound against bacterial or fungal strains. While hydrazones based on the related 4-(trifluoromethyl)benzohydrazide scaffold have been reported as potential antimicrobial agents, specific data for the 4-bromo-3-(trifluoromethyl) derivative is not available. nih.gov
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives based on the trifluoromethyl- and bromo-substituted benzohydrazide (B10538) structure have demonstrated notable antibacterial properties. Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as potential antimicrobial agents active against both Gram-positive and Gram-negative bacteria. nih.gov
A study on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives found that a compound featuring both bromo and trifluoromethyl substitutions was the most potent in its series, showing significant growth inhibition against Gram-positive strains like Staphylococcus aureus (with a Minimum Inhibitory Concentration, MIC, of 0.78 μg/mL) and Enterococcus faecium (MIC of 0.78 μg/mL). nih.gov Similarly, a series of 4-bromo-1H-indazole derivatives showed promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov
Further research into related structures, such as N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, revealed potent activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), a Gram-negative bacterium. mdpi.com
| Derivative Class | Bacterial Strain(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|
| N-(trifluoromethyl)phenyl pyrazole with bromo substitution | Staphylococcus aureus (Gram-positive) | 0.78 μg/mL | nih.gov |
| N-(trifluoromethyl)phenyl pyrazole with bromo substitution | Enterococcus faecium (Gram-positive) | 0.78 μg/mL | nih.gov |
| 4-bromo-1H-indazole derivative (Compound 9) | Streptococcus pyogenes PS (Gram-positive) | 4 µg/mL | nih.gov |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR Salmonella Typhi (Gram-negative) | 6.25 mg/mL | mdpi.com |
Antifungal Efficacy against Fungal Pathogens
The antifungal potential of this chemical family has also been a subject of investigation. Hydrazones based on 4-(trifluoromethyl)benzohydrazide have shown activity against various yeasts and molds. nih.gov
More specific studies on acylhydrazone derivatives have highlighted their efficacy. For instance, the 4-bromobenzohydrazide (B182510) derivative D13 demonstrated potent activity against the fungal pathogens Sporothrix brasiliensis and Sporothrix schenckii, with MIC values ranging from 0.25 to 1 μg/mL. nih.gov Other research has focused on 1,4-benzoxazin-3-one derivatives that incorporate an acylhydrazone moiety. These compounds have shown good to moderate activity against a range of phytopathogenic fungi, including Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans. frontiersin.org For example, compound 5r was effective against P. infestans with a half-maximal effective concentration (EC50) of 15.37 μg/mL. frontiersin.org Similarly, benzimidazole (B57391) phenylhydrazone derivatives have been evaluated for their effectiveness against phytopathogenic fungi like R. solani and M. oryzae. mdpi.com
| Derivative Class | Fungal Pathogen(s) | Reported Activity (MIC/EC50) | Reference |
|---|---|---|---|
| 4-bromobenzohydrazide derivative (D13) | Sporothrix brasiliensis, Sporothrix schenckii | 0.25 - 1 μg/mL (MIC) | nih.gov |
| 1,4-benzoxazin-3-one acylhydrazone (Compound 5L) | Gibberella zeae | 20.06 μg/mL (EC50) | frontiersin.org |
| 1,4-benzoxazin-3-one acylhydrazone (Compound 5r) | Phytophthora infestans | 15.37 μg/mL (EC50) | frontiersin.org |
| Benzimidazole-oxadiazole hybrid (Compound 4h) | Candida albicans | 1.95 µg/mL (MIC50) | nih.gov |
Antimycobacterial Activity against Mycobacterium Species
Derivatives containing the benzohydrazide scaffold have shown significant promise as antimycobacterial agents. Hydrazones of 4-(trifluoromethyl)benzohydrazide are reported to be active against mycobacteria. nih.gov
Research into fluorophenylbenzohydrazides revealed potent activity against Mycobacterium tuberculosis (Mtb), with several new benzohydrazides showing MIC values between 0.625 and 6.25 μM. nih.gov These compounds demonstrated a significant improvement in both activity and cytotoxicity profiles compared to their parent compounds. nih.gov In another study, a series of 1,4-benzoxazinone-based compounds also exhibited potent antimycobacterial activity, with MICs ranging from 2 to 8 μg/mL against various drug-resistant strains of Mtb. nih.gov A fluorine-substituted spirooxindolopyrrolidine chromanone hybrid displayed potent activity at 0.39 μg/mL against the Mtb H37Rv strain. rsc.org
| Derivative Class | Mycobacterium Strain(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Fluorophenylbenzohydrazides | Mycobacterium tuberculosis | 0.625 - 6.25 μM | nih.gov |
| 1,4-benzoxazinone derivatives | Drug-resistant M. tuberculosis | 2 - 8 μg/mL | nih.gov |
| Spirooxindolopyrrolidine chromanone hybrid | M. tuberculosis H37Rv | 0.39 μg/mL | rsc.org |
Investigation of Antiviral Potential
Based on the available scientific literature, there is limited to no direct research focused on the antiviral potential of this compound or its immediate derivatives. The scientific focus for novel antiviral agents has largely been on other chemical classes such as nucleoside analogues, peptidomimetics, and various heterocyclic compounds. nih.govmdpi.comnih.govnih.gov
Mechanisms of Antimicrobial Action (e.g., Targeting Plasma Membranes, Virulence Factors)
The antimicrobial activities of benzohydrazide derivatives are attributed to several mechanisms of action, primarily involving the inhibition of essential microbial enzymes.
Enzyme Inhibition: Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been found to inhibit bacterial DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH), both of which are crucial for bacterial survival. nih.gov
Cell Division Disruption: Certain 4-bromo-1H-indazole derivatives have been shown to act as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov
Metabolic Pathway Interference: In the context of antimycobacterial activity, fluorophenylbenzohydrazides are believed to inhibit the tryptophan biosynthesis pathway in M. tuberculosis. nih.gov Similarly, some 1,4-benzoxazinone derivatives are thought to target the menaquinone-B (MenB) enzyme, which is vital for the electron transfer pathway in mycobacteria. nih.gov
Ergosterol (B1671047) Synthesis Inhibition: The antifungal mechanism for some benzimidazole-based hybrids involves the inhibition of lanosterol (B1674476) 14-α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway of fungal cell membranes. nih.govnih.gov
Antiproliferative Activity in Cell Line Models (In Vitro)
Inhibition of Cancer Cell Proliferation
In addition to antimicrobial properties, derivatives of bromobenzohydrazide have been investigated for their potential as anticancer agents. A study on a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides found that these compounds possessed significant antiproliferative potential. nih.gov Notably, one derivative (compound 22) was identified as a highly potent agent against the HCT116 human colon carcinoma cell line, with a half-maximal inhibitory concentration (IC50) of 1.20 μM. nih.gov
Other related heterocyclic structures have also shown promise. A series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines exhibited moderate to good potency against several cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), pancreatic (MIA PaCa-2), and glioblastoma (U-87 MG) cells. nih.gov One compound in this series (14f) displayed IC50 values ranging from 7.84 to 16.2 µM across these cell lines. nih.gov Furthermore, certain benzopyran-4-one-isoxazole hybrids have been identified as selective anticancer agents, showing activity against cell lines such as MDA-MB-231 and inducing apoptosis. nih.gov
| Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 4-bromo-N'-(substituted benzylidene)benzohydrazide (Compound 22) | HCT116 (Colon) | 1.20 μM | nih.gov |
| 4-aryl-3,4-dihydro-2H-1,4-benzoxazine (Compound 14f) | PC-3 (Prostate), MDA-MB-231 (Breast), MIA PaCa-2 (Pancreatic), U-87 MG (Glioblastoma) | 7.84 - 16.2 µM | nih.gov |
| (Purinyl)methyltriazole nucleoside | K562 (Chronic Myeloid Leukemia) | 8.0 μM (GI50) | researchgate.net |
| Benzopyran-4-one-isoxazole hybrid (Compound 5a) | MDA-MB-231 (Breast) | Induces 50.8% apoptosis at 5 μM | nih.gov |
Induction of Apoptosis in Cancer Cell Lines
Currently, there is a lack of specific research data on the induction of apoptosis in cancer cell lines directly by this compound. Scientific literature has, however, explored the pro-apoptotic activities of various related chemical structures, including other brominated and trifluoromethylated compounds, as well as different hydrazide derivatives.
For instance, studies on isoxazole-based molecules have shown that the inclusion of a trifluoromethyl (-CF3) group can significantly enhance anti-cancer activity, leading to apoptotic cell death in human breast cancer cell lines (MCF-7). rsc.org One such study identified that a trifluoromethylated isoxazole (B147169) was nearly eight times more active than its non-trifluoromethylated counterpart, inducing apoptosis and cell cycle arrest. rsc.org Similarly, research on other complex heterocyclic compounds has demonstrated the induction of apoptosis in various cancer cells, such as leukemia and breast cancer, through mechanisms involving the inhibition of protein kinases like PIM-1. mdpi.com These findings highlight a broader interest in trifluoromethylated and halogenated scaffolds for their potential as apoptosis-inducing agents in oncology research.
However, without direct experimental evidence on this compound, its specific ability to induce apoptosis and the underlying molecular pathways in cancer cells remain undetermined.
Cytostatic and Cytotoxic Assessments in Specific Cell Models
Direct cytostatic and cytotoxic assessments of this compound are not extensively documented in the available scientific literature. Research has instead focused on the biological evaluation of its derivatives, particularly hydrazones formed from 4-(trifluoromethyl)benzohydrazide.
A study investigating a series of hydrazones derived from 4-(trifluoromethyl)benzohydrazide reported on their cytotoxicity against the human liver cancer cell line HepG2. nih.gov The parent hydrazide, 4-(trifluoromethyl)benzohydrazide, was evaluated alongside its various hydrazone derivatives. The results indicated that the parent compound itself, as well as many of its derivatives, did not exhibit significant cytotoxicity against the HepG2 cell line, with IC50 values greater than 100 µM. nih.gov
The table below summarizes the reported cytotoxicity data for 4-(trifluoromethyl)benzohydrazide and some of its hydrazone derivatives.
| Compound Name | Cell Line | IC50 (µM) |
| 4-(Trifluoromethyl)benzohydrazide | HepG2 | >100 |
| 4-(Trifluoromethyl)-N'-[(E)-phenylmethylidene]benzohydrazide | HepG2 | >100 |
| N'-[(E)-(4-Bromophenyl)methylidene]-4-(trifluoromethyl)benzohydrazide | HepG2 | >100 |
| N'-[(E)-(4-Nitrophenyl)methylidene]-4-(trifluoromethyl)benzohydrazide | HepG2 | >100 |
| N'-[(E)-(4-Chlorophenyl)methylidene]-4-(trifluoromethyl)benzohydrazide | HepG2 | >100 |
| N'-[(E)-(2-Hydroxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide | HepG2 | >100 |
| N'-[(E)-(4-Methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide | HepG2 | >100 |
| 4-(Trifluoromethyl)-N'-[(E)-[4-(trifluoromethyl)phenyl]methylidene]benzohydrazide | HepG2 | >100 |
This lack of significant cytotoxicity in the tested cell line suggests that this compound and its immediate derivatives may have a favorable safety profile in this specific context, though it does not provide a comprehensive understanding of its cytostatic or cytotoxic potential across a broader range of cell models. nih.gov Further research is necessary to fully characterize the effects of this compound on cell proliferation and viability in different cancer and normal cell types.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of Bromo Substitution on Activity and Molecular Interactions
The presence and position of a bromine atom on the phenyl ring of benzohydrazide (B10538) derivatives are critical in determining the compound's biological efficacy and its interaction with target proteins. The bromo group, typically positioned at the para- (4th) position of the benzene (B151609) ring, exerts a significant influence through a combination of electronic and steric effects.
| Compound/Derivative | Observed Effect of Bromo Substitution | Target/Assay |
| 2-bromobenzaldehyde hydrazone derivative | Balanced inhibition of AChE and BuChE. nih.govnih.gov | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) |
| 4-bromobenzylidene hydrazone derivative | Detrimental to BuChE inhibition. nih.gov | Butyrylcholinesterase (BuChE) |
| Bromo-substituted pyrazolo[3,4-b]pyridine | Key interactions in the active site. researchgate.net | Bacterial enzymes |
Impact of Trifluoromethyl Group on Biological Activity and Physicochemical Properties
The trifluoromethyl (CF3) group is a key functional group in modern medicinal chemistry, often used as a bioisostere for methyl or chloro groups. nih.gov Its inclusion in the 4-Bromo-3-(trifluoromethyl)benzohydrazide structure at the meta- (3rd) position profoundly affects the molecule's properties.
Physicochemical Properties:
Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule. nih.govmdpi.com This enhanced lipophilicity can improve absorption and facilitate the crossing of biological membranes. nih.govwechemglobal.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This resistance can increase the biological half-life of the compound. nih.govwechemglobal.com
Electronic Effects: The CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.commdpi.com This influences the electronic properties of the aromatic ring and can affect the binding affinity of the molecule to its target. mdpi.com
Biological Activity: The introduction of a CF3 group can enhance the biological activity of drug candidates. wechemglobal.com In studies of cholinesterase inhibitors, hydrazones containing a CF3 group on the benzohydrazide core showed potent inhibitory activity. nih.govnih.gov For example, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide was identified as the most potent inhibitor of AChE in its series. nih.govnih.gov The enhanced potency is often attributed to the increased hydrophobic interactions with the target enzyme. nih.gov In some anticancer agents, the CF3 group enhances targeting and inhibitory activity against tumor cells by enabling stronger binding to key proteins. wechemglobal.com
| Property | Impact of Trifluoromethyl Group | Reference |
| Lipophilicity | Increases, potentially improving membrane permeability and absorption. | nih.govmdpi.comwechemglobal.com |
| Metabolic Stability | Increases by blocking oxidative metabolism, leading to a longer biological half-life. | nih.govwechemglobal.com |
| Electronic Nature | Strong electron-withdrawing group, influencing target interactions. | mdpi.commdpi.com |
| Biological Activity | Often enhances potency through improved binding and hydrophobic interactions. | nih.govnih.govwechemglobal.com |
Role of Hydrazide Moiety Modifications on Potency and Selectivity
The hydrazide functional group (-CONHNH2) is a versatile chemical entity that is crucial for the biological activity of this class of compounds. It serves as a key pharmacophore and a synthetic handle for creating diverse derivatives, most notably hydrazones. derpharmachemica.commdpi.com
The hydrazide itself is an active functional group, containing a proton that can participate in crucial hydrogen bonding interactions with biological targets. hygeiajournal.com However, the real synthetic utility and modulation of activity come from its condensation with various aldehydes and ketones to form hydrazide-hydrazones (-CONHN=CH-). mdpi.commdpi.com This modification blocks the free -NH2 group, which can sometimes reduce toxicity, and introduces a wide range of substituents (R groups) that can be tailored to optimize potency and selectivity. hygeiajournal.com
The azomethine group (-N=CH-) created in the hydrazone is critical for pharmacological activity. mdpi.com The nature of the substituent attached to the imine carbon allows for extensive SAR exploration:
Aromatic and Heterocyclic Aldehydes: Condensation with various substituted benzaldehydes or heterocyclic aldehydes can introduce different electronic and steric features. Studies on 4-(trifluoromethyl)benzohydrazide derivatives showed that substituents on the benzylidene ring dramatically altered inhibitory potency against cholinesterases. Electron-withdrawing groups (e.g., nitro, another CF3 group) at the para-position of the benzylidene ring improved AChE inhibition, while electron-donating groups (e.g., methyl, methoxy) were unfavorable. nih.gov
Aliphatic Ketones: Reaction with ketones like cyclohexanone (B45756) or camphor (B46023) also yields active compounds, demonstrating that non-aromatic, bulky groups can be accommodated and may even confer balanced inhibition between different enzyme isoforms. nih.govnih.gov
These modifications highlight that the hydrazide moiety is a critical platform for diversification, allowing the fine-tuning of a compound's interaction with its target to enhance potency and achieve desired selectivity. nih.govnih.gov
| Modification | Resulting Structure | Impact on Activity |
| Condensation with Aldehydes/Ketones | Hydrazide-hydrazone (-CONHN=CH-R) | Allows for extensive SAR studies by varying the 'R' group. Potency and selectivity are highly dependent on the electronic and steric nature of the substituent. nih.govmdpi.com |
| Substitution on Benzylidene Ring | Varied electronic/steric properties | Electron-withdrawing groups can enhance activity (e.g., AChE inhibition), while electron-donating groups can be detrimental. nih.gov |
| Use of Aliphatic Ketones | Bulky, non-aromatic side chains | Can lead to balanced inhibition profiles against different enzymes. nih.govnih.gov |
Computational Approaches in SAR Elucidation
Computational chemistry plays a vital role in understanding the SAR of this compound and its derivatives. Techniques like molecular docking and quantum chemical modeling provide insights into how these molecules interact with their biological targets at an atomic level. nih.govugm.ac.id
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to a receptor's active site. nih.gov For benzohydrazide derivatives, docking studies have been used to:
Identify Key Interactions: Simulations can reveal specific hydrogen bonds, hydrophobic interactions, and, in the case of bromo-substituted compounds, potential halogen bonds between the ligand and amino acid residues of the target protein. researchgate.netnih.gov
Explain SAR Data: Docking can rationalize experimental findings. For instance, it can show why a particular substituent enhances or diminishes activity by revealing favorable or unfavorable (steric clashes) interactions within the binding pocket. nih.govmdpi.com
Guide Synthesis: By predicting the binding modes of virtual compounds, docking helps prioritize the synthesis of derivatives that are most likely to be active, saving time and resources. derpharmachemica.com
In one study, docking simulations of hydrazone derivatives into the active site of cholinesterases helped to elucidate the SAR, providing a structural basis for the observed inhibitory activities. nih.gov Similarly, docking of benzohydrazide derivatives into the EGFR kinase domain helped rationalize their anticancer activity. nih.gov
Quantum Chemical Modeling: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as electronic structure, partial charges, and molecular orbital energies. researchgate.net This information is crucial for understanding the reactivity and interaction potential of the molecule, which complements the insights gained from molecular docking. ugm.ac.id
| Computational Method | Application in SAR | Example/Insight Gained |
| Molecular Docking | Predicts binding mode and affinity; identifies key interactions. | Rationalized the inhibitory activity of benzohydrazide derivatives against EGFR kinase and cholinesterases. nih.govnih.gov |
| Quantum Chemistry (DFT) | Calculates electronic properties, partial charges, and reactivity. | Provides fundamental data on molecular descriptors used to build robust QSAR models. ugm.ac.idresearchgate.net |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling and lead optimization are advanced stages in drug discovery that build upon initial SAR data to design more potent and drug-like molecules. nih.gov
Pharmacophore Modeling: A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov For a series of active benzohydrazide derivatives, a pharmacophore model might include:
A hydrogen bond donor (from the N-H of the hydrazide).
A hydrogen bond acceptor (from the carbonyl oxygen).
A hydrophobic/aromatic feature (the substituted phenyl ring).
An additional feature for the bromo or trifluoromethyl group, such as a halogen bond donor or another hydrophobic site.
These models are generated either from the structure of a ligand-target complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov Once created, the pharmacophore model can be used to screen large virtual databases to identify novel scaffolds that match the required features but have different chemical backbones. nih.gov
Lead Optimization: This process involves systematically modifying a lead compound, such as a derivative of this compound, to improve its pharmacological profile. Guided by SAR and computational data, chemists can:
Enhance Potency: By making substitutions that improve binding affinity, as suggested by docking and SAR studies. For example, exploring different halogen substitutions at the 4-position or different electron-withdrawing groups at the 3-position. nih.gov
Improve Selectivity: By modifying parts of the molecule to favor interaction with the desired target over off-targets.
Optimize Pharmacokinetics: By altering the structure to improve properties like solubility, metabolic stability, and bioavailability. The strategic use of the CF3 group is a prime example of this, as it often enhances metabolic stability. nih.govnih.gov
A common lead optimization strategy for this scaffold involves the synthesis of a library of hydrazones, varying the aldehyde or ketone component to probe the target's binding site extensively and identify the optimal substituent for potency and selectivity. nih.govnih.gov
Future Perspectives and Research Trajectories
Exploration of Novel Derivatization Pathways
The hydrazide functional group is a cornerstone for derivatization, most commonly reacting with aldehydes and ketones to form hydrazones. mdpi.combiointerfaceresearch.com This fundamental reaction paves the way for the synthesis of a vast library of derivatives from 4-bromo-3-(trifluoromethyl)benzohydrazide. Future research will likely focus on expanding the repertoire of reactants beyond simple aldehydes and ketones to include a diverse range of carbonyl-containing compounds, leading to novel hydrazone derivatives with unique structural features.
Furthermore, combinatorial chemistry approaches offer a powerful strategy for rapidly generating large and diverse libraries of this compound derivatives. rug.nlyoutube.com By employing solid-phase or liquid-phase synthesis techniques, researchers can systematically introduce a wide array of chemical functionalities, allowing for a comprehensive exploration of the chemical space around this scaffold. youtube.comnih.gov This will enable the generation of extensive compound libraries for subsequent biological screening.
Table 1: Potential Derivatization Strategies for this compound
| Derivatization Approach | Reactant Class | Resulting Derivative | Potential Advantages |
| Hydrazone Synthesis | Aldehydes, Ketones | Hydrazones | Well-established chemistry, diverse building blocks available. mdpi.combiointerfaceresearch.com |
| Combinatorial Synthesis | Various building blocks | Diverse libraries | Rapid generation of a large number of compounds for screening. rug.nlyoutube.com |
| Bioisosteric Replacement | Different aromatic/heterocyclic rings | Analogs with modified properties | Fine-tuning of physicochemical and pharmacokinetic properties. researchgate.net |
Integration of Advanced Screening Methodologies
To efficiently sift through the potentially vast libraries of this compound derivatives, the integration of advanced screening methodologies is paramount. High-throughput screening (HTS) allows for the rapid and automated testing of thousands of compounds against a specific biological target or in a cellular assay. nih.govmdpi.comnih.gov This approach is ideal for identifying initial "hit" compounds from large, diverse libraries generated through combinatorial synthesis.
Fragment-based drug discovery (FBDD) offers a complementary approach. nih.govcam.ac.uknih.govresearchgate.netdrughunter.com This technique involves screening smaller, less complex molecules ("fragments") that bind weakly to the target protein. The structural information gleaned from these interactions can then be used to "grow" or link fragments into more potent lead compounds. nih.gov Given its molecular size, this compound itself or its smaller analogs could serve as fragments in such screening campaigns.
Phenotypic screening, which assesses the effect of compounds on cell behavior or morphology, provides a target-agnostic method for discovering compounds with desired biological effects. This can be particularly useful for identifying compounds that act on novel or unknown pathways.
Table 2: Advanced Screening Methodologies for Derivative Libraries
| Screening Method | Principle | Application to Derivatives |
| High-Throughput Screening (HTS) | Automated testing of large compound libraries against a specific target. nih.govmdpi.comnih.gov | Rapidly identify active compounds from diverse derivative libraries. |
| Fragment-Based Drug Discovery (FBDD) | Screening of small fragments to identify binding interactions for lead development. nih.govnih.govdrughunter.com | Use of the core scaffold or its fragments to identify novel binding modes. |
| Phenotypic Screening | Assessing compound effects on cellular phenotypes without a predefined target. | Discover compounds with novel mechanisms of action. |
Development of Multi-Targeting Agents
The concept of designing single molecules that can interact with multiple biological targets, known as multi-targeting agents or polypharmacology, is gaining traction as a strategy to address complex diseases. nih.govnih.govmdpi.comresearchgate.net The benzohydrazide (B10538) scaffold has already shown promise in this area. For instance, certain hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have demonstrated dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. rsc.orgnih.govmdpi.com
Future research could systematically explore the potential of this compound derivatives as multi-targeting agents for other disease-related proteins. By strategically modifying the substituents on the aromatic ring and the hydrazone moiety, it may be possible to design compounds that interact with specific combinations of targets, potentially leading to enhanced therapeutic efficacy or reduced side effects.
Application in Chemical Probe Development for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. nih.govenamine.netgoogle.comnih.gov These small molecules are designed to interact with a specific protein or pathway, allowing researchers to study its function in a cellular or in vivo context. The this compound scaffold is well-suited for the development of such probes.
The reactive hydrazide group provides a convenient handle for the attachment of reporter tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging applications. nih.govresearchgate.netnih.gov The bromine atom can also be exploited for the introduction of photo-activatable groups, such as azides or diazirines, to create photoaffinity labeling probes. nih.govmdpi.com These probes can be used to covalently crosslink to their target protein upon light activation, enabling the identification of previously unknown binding partners.
Table 3: Components of a Chemical Probe Based on the Target Scaffold
| Probe Component | Function | Potential Attachment Site on Scaffold |
| Reporter Tag (e.g., Biotin, Fluorophore) | Detection and isolation of the target. nih.govnih.gov | Hydrazide moiety. |
| Photo-reactive Group (e.g., Azide, Diazirine) | Covalent crosslinking to the target upon photo-activation. nih.govmdpi.com | Bromo-substituted aromatic ring. |
| Affinity Group | The core this compound structure responsible for binding. | N/A |
Q & A
Q. What are the recommended synthetic routes for 4-bromo-3-(trifluoromethyl)benzohydrazide and its derivatives?
The compound is synthesized via condensation of 4-(trifluoromethyl)benzohydrazide with substituted aldehydes/ketones under reflux in methanol, using catalytic sulfuric acid. Derivatives are formed by varying the aldehyde/ketone substituents (e.g., halogenated, hydroxy, or nitro groups). Reaction conditions (e.g., molar ratios, solvent, and reaction time) are critical for yield optimization .
Q. How is the structural characterization of this compound typically performed?
Structural confirmation relies on , , and HRMS for functional group analysis. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and crystal packing. For hydrazone derivatives, NOESY and FT-IR spectra validate E/Z isomerism .
Q. What in vitro assays are used to evaluate the anticancer potential of these derivatives?
Anticancer activity is assessed via MTT assays against human cancer cell lines (e.g., HeLa, MCF-7). IC values are compared to standards like 5-fluorouracil. Compounds with IC are prioritized for further mechanistic studies .
Q. What safety precautions are necessary when handling this compound during synthesis?
Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. In case of skin contact, wash immediately with soap and water. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Advanced Research Questions
Q. What QSAR parameters are critical for predicting the antimicrobial activity of this compound derivatives?
Electronic parameters (e.g., total energy, dipole moment) and topological indices (e.g., Wiener index, molecular connectivity) strongly correlate with antimicrobial potency. Hydrophobic substituents (e.g., trifluoromethyl) enhance membrane penetration, while electron-withdrawing groups (e.g., nitro) increase electrophilicity .
Q. How can molecular docking simulations optimize the design of cholinesterase inhibitors based on this compound?
AutoDock Vina is used to predict binding modes to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Key interactions include π-π stacking with Trp86 (AChE) and hydrogen bonding with catalytic triad residues. Multithreading accelerates virtual screening of large derivative libraries .
Q. What strategies address discrepancies in biological activity data between different derivatives?
Perform comparative SAR analysis by systematically varying substituents (e.g., halogens, hydroxy groups). Use molecular dynamics (MD) simulations to assess binding stability. Validate hypotheses via in vitro enzyme inhibition assays and crystallographic studies of ligand-receptor complexes .
Q. How does introducing electron-withdrawing groups affect the compound’s bioactivity?
Electron-withdrawing groups (e.g., -CF, -NO) enhance antibacterial activity by increasing electrophilicity, which disrupts bacterial membrane integrity. For example, 4-nitro derivatives show MIC values < 1.67 μM against E. coli due to improved target engagement .
Q. What crystallographic methods resolve structural ambiguities in hydrazone derivatives?
High-resolution X-ray data refined with SHELXL (using TWIN and HKLF5 commands) resolve twinning and disorder. Hydrogen bonding networks and π-stacking interactions are visualized via Mercury software. Charge-density analysis clarifies electron-deficient regions in trifluoromethyl-substituted derivatives .
Q. How do transition metal complexes of this compound compare in antitubercular activity?
Complexes with Co(II), Ni(II), and Cu(II) exhibit enhanced antitubercular activity (MIC < 0.5 μg/mL) compared to the free ligand. Spectroscopic (UV-Vis, EPR) and DFT studies reveal metal coordination alters electron distribution, improving mycobacterial membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
